molecular formula C16H15BrF2N2O3S B12467280 N-(4-bromo-2-fluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide

N-(4-bromo-2-fluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No.: B12467280
M. Wt: 433.3 g/mol
InChI Key: CWBAEPVGFCJJPD-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide is a complex organic compound characterized by the presence of bromine, fluorine, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multi-step organic reactions. One common approach is to start with the appropriate brominated and fluorinated aromatic precursors. The key steps include:

    Nucleophilic Substitution: Introduction of the bromine and fluorine atoms onto the aromatic ring.

    Amidation: Formation of the amide bond by reacting the substituted aromatic compound with alaninamide.

    Sulfonylation: Introduction of the methylsulfonyl group under controlled conditions, often using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are frequently used.

    Substitution: Conditions vary depending on the desired substitution, but typical reagents include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials, such as polymers and liquid crystals.

    Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism by which N-(4-bromo-2-fluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2-fluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide is unique due to the combination of bromine, fluorine, and sulfonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C16H15BrF2N2O3S

Molecular Weight

433.3 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(4-fluoro-N-methylsulfonylanilino)propanamide

InChI

InChI=1S/C16H15BrF2N2O3S/c1-10(16(22)20-15-8-3-11(17)9-14(15)19)21(25(2,23)24)13-6-4-12(18)5-7-13/h3-10H,1-2H3,(H,20,22)

InChI Key

CWBAEPVGFCJJPD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)Br)F)N(C2=CC=C(C=C2)F)S(=O)(=O)C

Origin of Product

United States

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